

A Technical Guide to the Physical and Chemical Properties of 2-Aminoethyl Acetate

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Compound of Interest

Compound Name: 2-aminoethyl Acetate

Cat. No.: B1595491

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Introduction

2-Aminoethyl acetate, identified by CAS Number 1854-30-4, is a bifunctional organic compound featuring a primary amino group and an ester functional group.[1][2][3] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis.[1] Its ability to undergo reactions at both the nucleophilic amino group and the electrophilic ester group allows for the construction of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of **2-aminoethyl acetate**, along with synthetic methodologies and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **2-aminoethyl acetate** are summarized below. These values are critical for designing experimental conditions, purification procedures, and analytical methods.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][3]
Molecular Weight	103.12 g/mol	[1][2][3]
Melting Point	131 °C	[2]
Boiling Point	160-161 °C (at 4 Torr)	[1][2]
Density (Predicted)	1.013 ± 0.06 g/cm ³	[1][2]
pKa (Predicted)	8.30 ± 0.10	[2]
XLogP3	-0.8	[2][3]
Exact Mass	103.063328530 Da	[2][3]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bond Count	3	[2]

Chemical Structure and Identification

Accurate identification of **2-aminoethyl acetate** is crucial for regulatory and experimental purposes. The following table provides key structural identifiers.

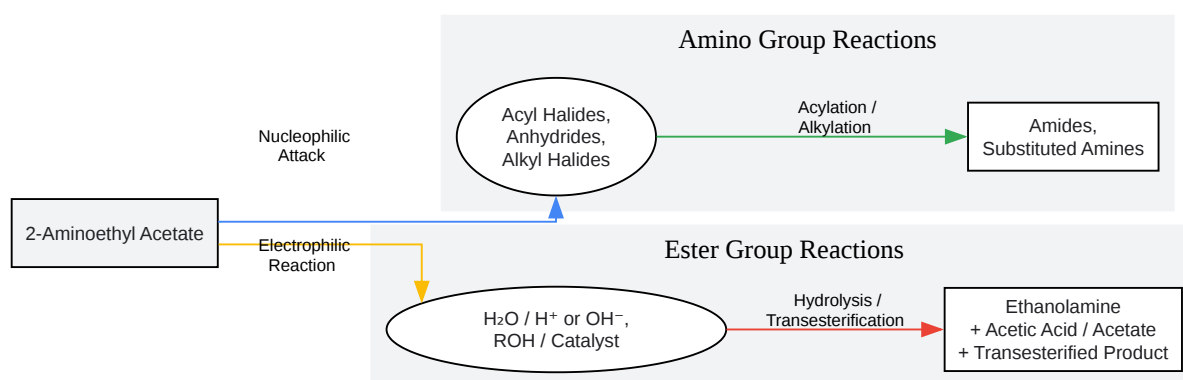
Identifier	Value	Source(s)
IUPAC Name	2-aminoethyl acetate	[3]
CAS Number	1854-30-4	[1][2][3]
Canonical SMILES	<chem>CC(=O)OCCN</chem>	[2][3]
InChIKey	HBVZRPAAKZOLBPL-UHFFFAOYSA-N	[1][3]

Chemical Reactivity and Applications

The dual functionality of **2-aminoethyl acetate** governs its chemical behavior and utility as a synthetic intermediate.

- **Amino Group Reactivity:** The primary amine acts as a potent nucleophile. It readily participates in acylation reactions with acyl chlorides or anhydrides to form stable amides, alkylation reactions to yield secondary or tertiary amines, and condensation reactions.[1]
- **Ester Group Reactivity:** The ester moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield ethanolamine and acetic acid.[1] The rate and pathway of this reaction are significantly influenced by pH.[1] It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[1]

This reactivity makes **2-aminoethyl acetate** a key precursor in the synthesis of nitrogen-containing heterocycles, modified amino acids, and other complex functional molecules relevant to pharmaceutical and materials science research.[1]



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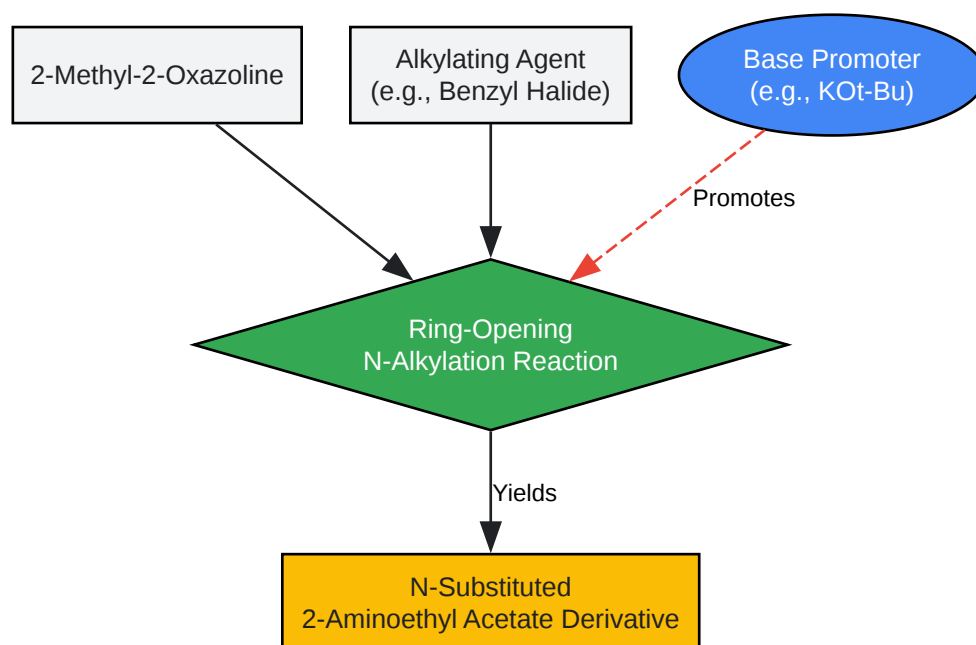
Fig. 1: General reactivity pathways of **2-aminoethyl acetate**.

Synthetic Methodologies

Several synthetic routes to **2-aminoethyl acetate** and its derivatives have been documented, highlighting its accessibility for research purposes.

Method A: Ring-Opening N-Alkylation of 2-Oxazolines

A prominent and efficient method involves the ring-opening of 2-oxazolines, such as 2-methyl-2-oxazoline.[1] This reaction is often promoted by a base like potassium tert-butoxide (KOt-Bu) and proceeds with an alkylating agent (e.g., benzyl halides) to yield the corresponding N-substituted **2-aminoethyl acetate** derivative.[1] This approach is valued for being a transition-metal-free process with good functional group tolerance.[1]



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Fig. 2: Workflow for synthesis via ring-opening of 2-oxazoline.

Method B: Transformation of Halogenated Precursors

An alternative synthetic strategy utilizes halogenated precursors. For instance, a derivative can be prepared starting from the hydrolysis of a chloro-substituted precursor like [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride in a basic solution.[1] This method is particularly useful for creating specific analogs that may not be readily accessible through other routes.[1]

Experimental Protocols

The following sections provide generalized experimental protocols based on established chemical principles for the synthesis and analysis of **2-aminoethyl acetate**.

Protocol 1: Generalized Synthesis via Ring-Opening of 2-Methyl-2-Oxazoline

This protocol is a representative procedure based on the ring-opening N-alkylation methodology described in the literature.^[1]

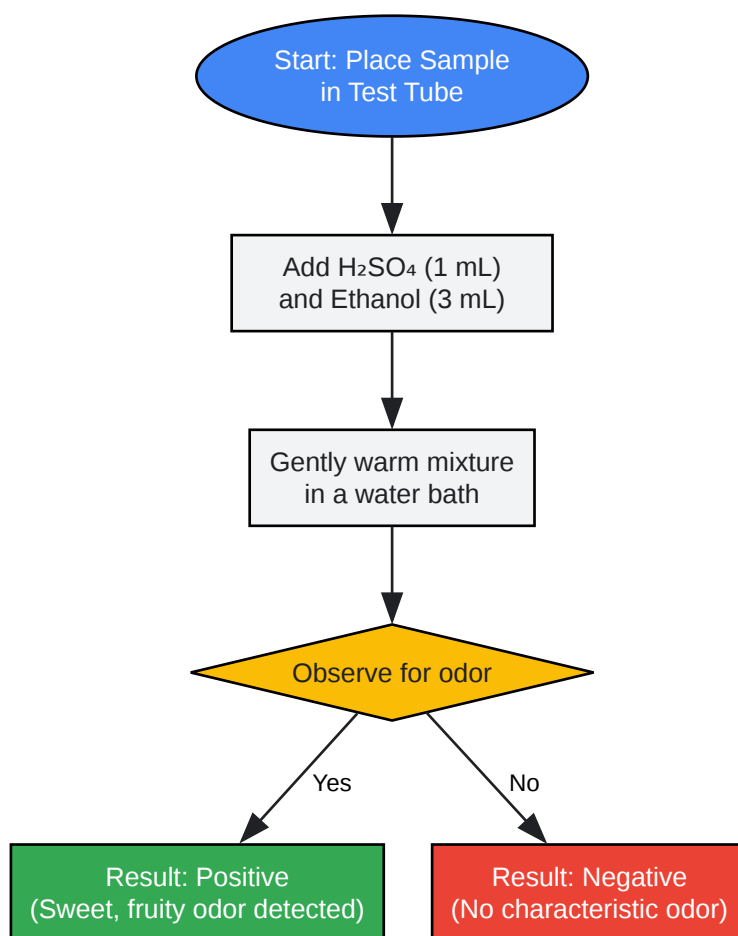
- **Reaction Setup:** To a dry, inert-atmosphere flask, add 2-methyl-2-oxazoline (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).
- **Addition of Base:** Add potassium tert-butoxide (KOt-Bu) (1.1 eq) to the solution and stir the mixture at room temperature for 15-20 minutes.
- **Alkylation:** Cool the reaction mixture to 0 °C and slowly add the desired alkylating agent (e.g., benzyl bromide, 1.0 eq).
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the pure N-substituted **2-aminoethyl acetate** derivative.

Protocol 2: Qualitative Test for the Acetate Ester Group

This procedure allows for the qualitative confirmation of the acetate functional group through the characteristic odor of ethyl acetate.^[4]

- **Sample Preparation:** Place approximately 1 g of the substance to be tested (e.g., purified **2-aminoethyl acetate**) into a clean, dry test tube.
- **Reagent Addition:** Carefully add 1 mL of concentrated sulfuric acid and 3 mL of 95% ethanol to the test tube.

- Heating: Gently warm the mixture in a water bath. Caution: Perform this step in a well-ventilated fume hood as the reaction evolves vapors.
- Observation: Carefully waft the vapors towards your nose. The evolution of a sweet, fruity odor, characteristic of ethyl acetate, provides a positive indication for the presence of the acetate group.[4]



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Fig. 3: Logical workflow for the qualitative acetate ester test.

Spectroscopic and Analytical Characterization

For rigorous structural confirmation and purity analysis, a combination of modern analytical techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for the detailed structural elucidation of **2-aminoethyl acetate**, providing precise information about the chemical environment of each hydrogen and carbon atom in the molecule.[1]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. Thin-Layer Chromatography (TLC) is frequently used for monitoring the progress of a chemical reaction in real-time.[1]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Conclusion

2-Aminoethyl acetate is a fundamentally important chemical entity with well-defined physical and chemical properties. Its dual reactive sites provide a platform for diverse synthetic transformations, making it a valuable tool for researchers in organic chemistry, medicinal chemistry, and materials science. A thorough understanding of its reactivity, synthetic accessibility, and analytical characterization is paramount for its effective application in the development of novel molecules and materials.

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